Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Description
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 89941-55-9) is a cyclobutane derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the cyclobutane ring and a methyl ester group at the 1-position. This compound is primarily utilized as a versatile scaffold in synthetic chemistry and pharmaceutical research due to its functional groups, which enable diverse derivatization pathways. Its purity is typically ≥97%, as specified in commercial products .
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXXSRNBCFGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855672 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-17-6 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base to form 3-(hydroxymethyl)cyclobutanone. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate.
Reduction: 3-(Hydroxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of cyclobutane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclobutane derivative, which can then interact with specific enzymes or receptors.
Comparison with Similar Compounds
The structural and functional diversity of cyclobutane derivatives allows for tailored applications in drug discovery and material science. Below is a detailed comparison of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate with analogous compounds:
Structural Analogs with Modified Functional Groups
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1631027-18-3)
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Differences: Replaces the hydroxymethyl group with an aminomethyl (-CH₂NH₂) group.
- However, it may increase toxicity risks compared to the hydroxymethyl analog .
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS: 1392803-31-4)
- Molecular Formula : C₇H₉F₃O₃
- Molecular Weight : 198.14 g/mol
- Key Differences : Features a trifluoromethyl (-CF₃) group adjacent to the hydroxyl group at the 3-position.
- Implications: The electronegative CF₃ group enhances metabolic stability and lipophilicity, making it suitable for medicinal chemistry applications.
Analogs with Aliphatic Substituents
Methyl 3,3-dimethylcyclobutane-1-carboxylate (CAS: 3854-83-9)
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Key Differences : Contains two methyl groups at the 3-position instead of hydroxymethyl.
- Implications : The absence of polar groups reduces solubility in aqueous media but increases thermal stability. This compound is less reactive in hydrogen-bond-driven reactions .
Methyl 3-methylenecyclobutane-1-carboxylate (CAS: 15963-40-3)
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15 g/mol
- Key Differences : Incorporates a methylene (=CH₂) group at the 3-position.
- Implications : The unsaturated bond introduces ring strain, enhancing reactivity in cycloaddition reactions. Its lower molecular weight and density (1.01 g/cm³) suggest higher volatility .
Ester-Modified Analogs
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 13043-49-7)
- Key Differences : Ethyl ester replaces the methyl ester.
- Implications : Increased lipophilicity due to the longer alkyl chain may improve membrane permeability in drug candidates. This analog is synthetically valuable for studying esterase susceptibility .
Aromatic and Complex Derivatives
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CID: 115023992)
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Key Differences: A phenyl group at the 1-position and an amino group at the 3-position.
- Implications: The aromatic ring enhances π-π stacking interactions, useful in designing kinase inhibitors. The amino group allows for further functionalization via acylation or alkylation .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Key Differences: Methylamino (-NHCH₃) substituent and hydrochloride salt form.
- Implications: The salt improves solubility in polar solvents. The methylamino group’s basicity (pKa ~10) makes it a candidate for pH-responsive drug delivery systems .
Biological Activity
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. It features a cyclobutane ring, a hydroxymethyl group (-CH₂OH) attached to the third carbon atom, and a methyl ester group (-COOCH₃) at the first carbon. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.
Structural Characteristics
The structural features of this compound include:
- Cyclobutane Ring : A four-membered carbon ring that contributes to its strain and reactivity.
- Hydroxymethyl Group : This functional group may enable hydrogen bonding interactions with biological targets, influencing enzyme activity.
- Methyl Ester Group : This group can undergo hydrolysis, releasing the active cyclobutane derivative, which may participate in various biochemical pathways.
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes or receptors. The mechanism can be summarized as follows:
- Enzyme Interaction : The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Metabolic Pathways : The ester group can be hydrolyzed to release biologically active compounds that may engage in metabolic pathways.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. The presence of both hydroxymethyl and ester functionalities may allow for interactions with biological systems, potentially leading to bioactivity in pharmaceutical applications. Further studies are needed to elucidate its specific biological effects .
Potential Applications
- Medicinal Chemistry : The compound's structural features suggest it could serve as a building block for developing new pharmaceuticals targeting various diseases.
- Enzyme Studies : It may be used in studies related to enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | Hydroxymethyl and ester groups | Used in enzyme-catalyzed reactions |
| Methyl 3-(azetidin-3-yl)cyclobutane-1-carboxylate | Azetidine ring and cyclobutane structure | Potential anti-inflammatory properties |
| trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate | Hydroxyl and methyl ester groups | Investigated for biological applications |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate?
- Methodological Answer : The compound can be synthesized via esterification of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via transesterification of its ethyl ester analog. Alternatively, cyclization strategies involving malonate derivatives or photochemical [2+2] cycloadditions may be employed. Purification typically involves silica gel chromatography (ethyl acetate/hexane gradients) or reverse-phase C18 columns (acetonitrile/water) to isolate high-purity product .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use ¹H and ¹³C NMR to confirm the cyclobutane ring geometry and substituent positions. For example, coupling constants in ¹H NMR can reveal ring strain (e.g., J values ~5–8 Hz for adjacent protons). IR spectroscopy identifies ester (C=O stretch ~1700–1750 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis or oxidation of the hydroxymethyl group. Stability tests under varying pH, temperature, and light exposure are recommended. Use amber vials to minimize photodegradation .
Advanced Research Questions
Q. What computational methods predict the conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering and substituent orientations. Molecular dynamics (MD) simulations assess flexibility in solution. Compare computed NMR chemical shifts with experimental data to validate conformers .
Q. How does the cyclobutane ring strain influence reactivity in Diels-Alder or [2+2] cycloadditions?
- Methodological Answer : The ring’s angle strain (≈90° bond angles) enhances reactivity as a dienophile or electron-deficient partner. Kinetic studies under thermal or UV conditions can quantify reaction rates. Analyze regioselectivity using HPLC or X-ray crystallography of adducts .
Q. What strategies optimize the compound’s use as a chiral building block in asymmetric synthesis?
- Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) or employ enzymatic resolution (lipases/esterases) to separate enantiomers. Asymmetric hydrogenation of precursor alkenes using Rh or Ru catalysts (e.g., BINAP ligands) may enhance stereocontrol .
Q. How can the hydroxymethyl group be selectively functionalized for drug discovery applications?
- Methodological Answer : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) or acetal prior to ester hydrolysis. Post-functionalization via Mitsunobu reactions (e.g., converting -OH to -OR) or oxidation to a ketone enables diversification. Screen derivatives for bioactivity using in vitro assays (e.g., kinase inhibition) .
Analytical and Safety Considerations
Q. What protocols ensure safe laboratory handling?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods. Monitor air quality with particulate filters (EN 143 standard). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .
Q. How can researchers resolve contradictory data in crystallographic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
